Resveratrodehyde C

Description

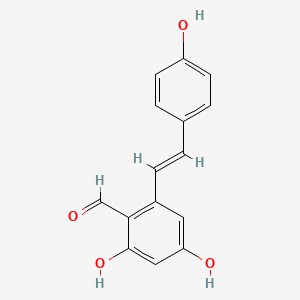

This compound is a natural product found in Alternaria with data available.

Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzaldehyde |

InChI |

InChI=1S/C15H12O4/c16-9-14-11(7-13(18)8-15(14)19)4-1-10-2-5-12(17)6-3-10/h1-9,17-19H/b4-1+ |

InChI Key |

WZMWXKORXPKGKP-DAFODLJHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)C=O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

isolation of "Resveratrodehyde C" from natural sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isolation and purification of Resveratrodehyde C, a novel resveratrol derivative, from its natural source. The methodologies and data presented are compiled from peer-reviewed scientific literature, offering a comprehensive resource for researchers interested in this compound.

Introduction to this compound

This compound is a resveratrol derivative that has been isolated from the mangrove endophytic fungus Alternaria sp., obtained from the root of the mangrove plant Myoporum bontioides[1]. It is one of three new resveratrol derivatives, designated resveratrodehydes A–C, identified from this fungal strain[1]. Preliminary studies have shown that these compounds exhibit broad-spectrum inhibitory activities against several human cancer cell lines, making them of interest for further investigation in drug development[1].

Natural Source and Fermentation

The primary documented source of this compound is the endophytic fungus Alternaria sp. (collection No. R6), isolated from the root of the mangrove plant Myoporum bontioides[1]. The production of this compound is achieved through the cultivation of this fungal strain.

Fermentation Protocol:

The fungus is cultured in a suitable liquid medium. The total culture volume for the described isolation was 150 liters[1]. This large-scale fermentation is necessary to obtain sufficient quantities of the secondary metabolites for isolation and characterization.

Extraction and Purification

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic separation.

Extraction

The fungal culture (150 L) was first filtered to separate the mycelia from the culture filtrate. The filtrate was then concentrated under vacuum at a temperature below 50 °C to a volume of 5 liters[1]. This concentrated filtrate was subsequently subjected to liquid-liquid extraction with an equal volume of ethyl acetate, repeated five times[1]. The resulting combined ethyl acetate extract yielded 56.6 g of crude extract[1].

Chromatographic Purification

The crude ethyl acetate extract was then subjected to a series of column chromatography steps to isolate the individual compounds.

-

Initial Silica Gel Column Chromatography: The 56.6 g of crude extract was fractionated on a silica gel column using a petroleum ether–ethyl acetate solvent system with increasing polarity (90:10, 80:20, 70:30, 50:50, and 0:100) to yield five primary fractions[1].

-

Further Fractionation: Fraction 4 (8.7 g) was further purified by silica gel column chromatography, eluting with a gradient of petroleum ether–ethyl acetate (from 100:0 to 50:50)[1]. This step is crucial for the separation of compounds with similar polarities.

The specific details of the subsequent purification steps leading to the isolation of pure this compound are not explicitly detailed in the primary source, but would typically involve further chromatographic techniques such as Sephadex LH-20 chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Physicochemical and Spectroscopic Data

The characterization of this compound involves the determination of its physical properties and the analysis of its spectroscopic data.

| Property | Value | Reference |

| Appearance | Yellow powder | [1] |

| Melting Point | 222 °C–224 °C | [1] |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| HRESIMS (m/z) | 255.0664 [M − H]⁻ (calculated for C₁₅H₁₁O₄, 255.0663) | [1] |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 3287, 2822, 2707, 1635, 1595, 1303, 1248, 1157, 937, 812 | [1] |

| ¹H and ¹³C NMR Data | See Table 2 in the source publication for detailed assignments. | [1] |

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from the Alternaria sp. culture.

Conclusion

The isolation of this compound from the endophytic fungus Alternaria sp. demonstrates the potential of exploring unique ecological niches, such as mangrove ecosystems, for the discovery of novel bioactive natural products. The described methodology, relying on large-scale fermentation followed by a systematic series of extraction and chromatographic separations, provides a solid foundation for obtaining this and related compounds for further biological and pharmacological evaluation. The cytotoxic properties of this compound underscore its potential as a lead compound in the development of new anticancer agents.

References

An In-depth Technical Guide to Resveratrodehyde C: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Resveratrodehyde C, a recently identified resveratrol derivative. Contrary to initial assessments suggesting the compound was unknown, this compound, along with its analogs Resveratrodehyde A and B, has been isolated from the mangrove endophytic fungus Alternaria sp. R6. This document details the chemical structure, stereochemistry, and biological activities of this compound, supported by spectroscopic data and experimental protocols. All information is presented to facilitate further research and drug development efforts centered on this novel natural product.

Chemical Structure and Stereochemistry

This compound is a stilbenoid, belonging to the same class of compounds as resveratrol. Its structure is characterized by two aromatic rings joined by an ethenyl bridge.

Chemical Structure:

The systematic name for the core structure of these compounds is based on the stilbene backbone. The specific IUPAC names for the resveratrodehydes are not provided in the initial reports, but their structures have been elucidated through extensive spectroscopic analysis. The key structural features differentiating Resveratrodehydes A, B, and C are the substitution patterns on the aromatic rings.

Stereochemistry:

The stereochemistry of the double bond in the ethenyl bridge of the resveratrodehydes is a critical feature. In the case of Resveratrodehydes A, B, and C, the geometry of this double bond has been determined to be trans (or E), similar to the most common and stable isomer of resveratrol. This configuration is crucial for its biological activity and receptor binding.

The following diagram illustrates the structural relationships between Resveratrodehydes A, B, and C.

Spectroscopic Data

The structures of Resveratrodehydes A, B, and C were elucidated using a combination of mass spectrometry and 1D/2D nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR data for these compounds.[1]

| Position | Resveratrodehyde A | Resveratrodehyde B | This compound |

| δC | δH (J in Hz) | δC | |

| 2 | 108.9 | 6.30 (d, 2.1) | 108.9 |

| 3 | 159.3 | 159.3 | |

| 4 | 102.6 | 6.73 (t, 2.1) | 102.6 |

| 5 | 159.3 | 159.3 | |

| 6 | 108.9 | 6.30 (d, 2.1) | 108.9 |

| α | 129.1 | 7.08 (d, 16.3) | 129.1 |

| β | 126.9 | 7.20 (d, 16.3) | 126.9 |

| 1' | 132.8 | 132.8 | |

| 2' | 111.9 | 6.95 (d, 8.4) | 111.9 |

| 3' | 161.9 | 161.9 | |

| 4' | 116.8 | 116.8 | |

| 5' | 134.1 | 7.58 (dd, 8.4, 2.1) | 134.1 |

| 6' | 109.9 | 7.28 (d, 2.1) | 109.9 |

| CHO | 197.0 | 10.07 (s) | 197.0 |

Experimental Protocols

Isolation of Resveratrodehydes

The following protocol outlines the general steps for the isolation of Resveratrodehydes A, B, and C from the mangrove endophytic fungus Alternaria sp. R6.

-

Fungal Culture and Extraction:

-

The fungus Alternaria sp. R6 is cultured in a suitable liquid medium.

-

After a sufficient incubation period, the culture broth and mycelia are separated.

-

The mycelia are extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

-

-

Chromatographic Separation:

-

The crude extract is subjected to repeated column chromatography on silica gel using a gradient of solvents (e.g., petroleum ether-ethyl acetate) to yield several fractions.

-

Fractions containing the compounds of interest are further purified using preparative thin-layer chromatography (pTLC) and/or high-performance liquid chromatography (HPLC) to afford the pure resveratrodehydes.

-

The workflow for the isolation and characterization is depicted in the following diagram.

Structure Elucidation

The chemical structures of the isolated compounds are determined using the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of each compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide information about the proton and carbon skeletons of the molecules.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecules and to assign the chemical shifts unambiguously.

-

Biological Activity and Signaling Pathways

Resveratrodehydes A, B, and C have been shown to exhibit broad-spectrum inhibitory activities against three human cancer cell lines.[1] While the specific signaling pathways modulated by this compound have not yet been elucidated, resveratrol and its derivatives are known to interact with numerous cellular targets. One of the key pathways affected by resveratrol is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammation and cell survival.[2][3]

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which is a potential target for resveratrol and its derivatives.

Conclusion and Future Directions

The discovery of Resveratrodehydes A, B, and C, including the specifically named this compound, opens new avenues for research into novel anticancer agents derived from natural sources. The preliminary data on their biological activity are promising. Future research should focus on:

-

Total synthesis of these compounds to confirm their structures and to enable the generation of analogs for structure-activity relationship (SAR) studies.

-

In-depth investigation of their mechanism of action, including the identification of specific molecular targets and signaling pathways.

-

Preclinical evaluation of their efficacy and safety in relevant cancer models.

This technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further investigation into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Compound Resveratrol Attenuates TNF-Alpha-Induced Vascular Dysfunction in Mice and Human Endothelial Cells: The Involvement of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma of "Resveratrodehyde C": A Case of Mistaken Identity?

A comprehensive investigation into the physicochemical properties of "Resveratrodehyde C" has yielded no definitive scientific record of a compound bearing this specific name. Extensive searches across prominent chemical databases and the broader scientific literature have failed to identify any published data, including molecular structure, weight, melting point, or biological activity, associated with "this compound."

This suggests that "this compound" may be a novel, yet-to-be-documented compound, a proprietary research chemical not in the public domain, or potentially a misnomer for a related, known substance. Given the query's specificity for a technical audience of researchers and drug development professionals, the absence of any foundational data is conspicuous.

In the interest of providing relevant information, this guide will focus on the well-characterized and closely related compound, Resveratrol . It is imperative to note that the following data pertains to Resveratrol and should not be attributed to the unconfirmed "this compound."

Physicochemical Properties of Resveratrol

The following table summarizes the key physicochemical properties of trans-Resveratrol, the most common and stable isomer.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | (E)-5-(4-hydroxystyryl)benzene-1,3-diol |

| CAS Number | 501-36-0 |

| Melting Point | 253-255 °C |

| Boiling Point | Decomposes upon heating |

| Solubility in Water | 0.03 g/L |

| Solubility in Ethanol | 50 g/L |

| Solubility in DMSO | >50 g/L |

| pKa | 8.8, 9.8, 11.1 (for the three hydroxyl groups) |

Experimental Protocols for Characterization of Resveratrol Analogs

For researchers encountering a novel stilbenoid potentially misidentified as "this compound," a standard battery of experiments would be necessary for its characterization. The methodologies outlined below are fundamental to establishing the physicochemical profile of a new chemical entity.

1. Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues to the compound's structure.

-

X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

2. Purity and Quantification:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column and a water/acetonitrile or water/methanol gradient, is the standard for assessing purity and quantifying the compound. Detection is commonly performed using a UV-Vis detector.

3. Physicochemical Property Determination:

-

Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

-

Solubility: Assessed by the shake-flask method, where an excess of the compound is agitated in a given solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC.

-

pKa Determination: Potentiometric titration or UV-Vis spectrophotometry can be used to determine the acid dissociation constants of ionizable groups.

Potential Signaling Pathways and Experimental Workflows

While no signaling pathways can be described for the unknown "this compound," Resveratrol is known to interact with numerous cellular signaling cascades. A primary and extensively studied target is Sirtuin 1 (SIRT1) , a NAD⁺-dependent deacetylase.

Hypothetical Experimental Workflow for Investigating a Novel Stilbenoid's Effect on the SIRT1 Pathway

The following diagram illustrates a logical workflow to investigate if a novel compound, such as a potential "this compound," modulates the SIRT1 signaling pathway.

Caption: A workflow for investigating a new compound's effect on SIRT1 signaling.

SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1 in cellular processes, a likely pathway to investigate for any novel resveratrol analog.

Caption: Simplified SIRT1 signaling pathway, a potential target for resveratrol analogs.

In Vitro Antioxidant Capacity of Resveratrodehyde C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of Resveratrodehyde C, a novel resveratrol derivative isolated from the mangrove endophytic fungus Alternaria sp. R6. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and proposes a putative signaling pathway for its antioxidant activity.

Core Findings: Quantitative Antioxidant Capacity

This compound has demonstrated moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2] The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined to be 572.68 ± 6.41 µM .[2] For comparison, the well-known antioxidant resveratrol, tested under the same conditions, exhibited an IC50 value of 70.22 ± 0.35 µM .[2]

The following table summarizes the available quantitative data for the DPPH radical scavenging activity of this compound and the positive control, resveratrol.

| Compound | DPPH Radical Scavenging Activity (IC50) |

| This compound | 572.68 ± 6.41 µM [2] |

| Resveratrol | 70.22 ± 0.35 µM[2] |

Note: As of the latest literature review, quantitative data for this compound in other common antioxidant assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) are not available.

Experimental Protocols

The following section details the methodology for the DPPH radical scavenging assay used to determine the antioxidant capacity of this compound.[1]

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

A stock solution of DPPH in methanol is prepared.

-

Serial dilutions of the test compound (this compound) and the positive control (ascorbic acid) are prepared in methanol.

-

In a 96-well microplate, a specific volume of the DPPH solution is added to each well containing the test compound or the positive control at different concentrations.

-

A blank sample containing only methanol and a control sample containing DPPH solution and methanol (without the test compound) are also prepared.

-

The plate is incubated in the dark at room temperature for a specified period.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

DPPH radical scavenging activity (%) = [1 − (A1 − A2)/A0] × 100 [1]

Where:

-

A0 is the absorbance of the control (DPPH solution without the test compound).

-

A1 is the absorbance in the presence of the test compound and DPPH.

-

A2 is the absorbance of the test compound without DPPH.

-

-

The IC50 value is determined by linear regression analysis of the concentration-response curves plotted for each tested compound.[1]

Experimental Workflow for DPPH Assay

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Putative Antioxidant Signaling Pathway

While specific studies on the signaling pathways modulated by this compound are not yet available, its structural similarity to resveratrol suggests a potential mechanism of action involving the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Nrf2 Pathway Activation: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like resveratrol derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

NF-κB Pathway Inhibition: The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Resveratrol and its analogs have been shown to inhibit NF-κB activation, thereby reducing the inflammatory response.

Proposed Antioxidant Signaling Pathway of this compound

Caption: Putative antioxidant and anti-inflammatory signaling pathways of this compound.

References

Unraveling the Biosynthesis of Resveratrodehyde C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrodehyde C, a naturally occurring derivative of resveratrol, presents a unique structural feature in the form of an aldehyde group on its stilbenoid backbone. While the biosynthetic pathway of its precursor, resveratrol, is well-documented, the specific enzymatic steps leading to this compound remain to be fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon existing knowledge of stilbenoid metabolism. It details a proposed enzymatic conversion from resveratrol, supported by analogous biochemical reactions. Furthermore, this document furnishes detailed experimental protocols for the investigation of this pathway, including the heterologous expression of candidate enzymes, in vitro assays, and analytical methodologies for the quantification of the involved metabolites. Quantitative data from the structural elucidation of this compound is presented, and key pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding for researchers in the fields of natural product biosynthesis and drug discovery.

Introduction

Stilbenoids are a class of plant secondary metabolites that have garnered significant attention for their diverse pharmacological activities. Resveratrol, a prominent member of this family, is renowned for its antioxidant, anti-inflammatory, and cardioprotective properties. This compound, a structural analogue of resveratrol, was first isolated from the mangrove endophytic fungus Alternaria sp.[1][2]. Its distinctive feature is an aldehyde moiety, which may contribute to altered biological activity and therapeutic potential. Understanding the biosynthetic origin of this unique stilbenoid is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications. This guide delineates a putative biosynthetic pathway for this compound, provides the necessary experimental framework to validate this hypothesis, and presents the foundational data for its characterization.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, which culminates in the formation of resveratrol. The subsequent modification of the resveratrol scaffold is likely responsible for the introduction of the aldehyde group.

Core Resveratrol Biosynthesis

The initial steps of the pathway are conserved and involve the following key enzymes[3][4]:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield trans-resveratrol.

Proposed Formylation of a Resveratrol Precursor

The introduction of the aldehyde group to form this compound is proposed to be catalyzed by an oxidative enzyme, most likely a member of the cytochrome P450 monooxygenase (CYP450) superfamily. These enzymes are known to be involved in the metabolism and modification of a wide range of secondary metabolites, including stilbenes[5][6][7].

The proposed enzymatic step is the oxidation of a methyl or hydroxymethyl group on the stilbene ring, or potentially a direct oxidation of an aromatic carbon followed by rearrangement. Given the structure of this compound, it is plausible that a precursor, such as a methylated resveratrol derivative, is first synthesized and then oxidized. Alternatively, a direct formylation of the aromatic ring of resveratrol could occur.

A plausible hypothesis involves the following steps:

-

Hydroxylation of Resveratrol: A CYP450 enzyme could first hydroxylate resveratrol at a specific position on one of the aromatic rings.

-

Oxidation to an Aldehyde: A subsequent oxidation of this newly introduced hydroxyl group, or another existing one, by an oxidoreductase or dehydrogenase would yield the aldehyde functionality of this compound.

The following DOT script visualizes this putative biosynthetic pathway.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes [frontiersin.org]

- 3. Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Biology-Driven Microbial Production of Resveratrol: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 1A1/2 mediated metabolism of trans-stilbene in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trans-resveratrol, but not other natural stilbenes occurring in food, carries the risk of drug-food interaction via inhibition of cytochrome P450 enzymes or interaction with xenosensor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of Resveratrodehyde C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, specific stability and degradation studies on Resveratrodehyde C are not extensively available in public literature. This guide is therefore constructed based on established principles of stability testing for analogous phenolic and stilbenoid compounds, such as resveratrol. The experimental protocols and potential degradation pathways outlined herein are predictive and intended to serve as a comprehensive framework for initiating stability and degradation research on this compound.

Introduction

This compound, a phenolic aldehyde with a stilbenoid backbone, has garnered interest for its potential biological activities. As with any compound intended for pharmaceutical or nutraceutical development, a thorough understanding of its stability and degradation profile is paramount for ensuring safety, efficacy, and appropriate shelf-life. This technical guide provides a detailed overview of the recommended methodologies for conducting comprehensive stability and degradation studies on this compound. The protocols and data presentation are designed to align with regulatory expectations, such as those outlined in the ICH Q1A(R2) guidelines.[1]

Predicted Stability Profile of this compound

Based on the chemical structure of this compound (a phenolic aldehyde) and the known stability of related stilbenoids like resveratrol, it is anticipated to be susceptible to degradation under the following conditions:

-

Light: Stilbenoids are known to undergo photo-isomerization (trans to cis) and photodegradation upon exposure to UV and visible light.[2][3][4][5] The aldehyde functional group may also contribute to photosensitivity.

-

Oxidation: Phenolic compounds are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[6] This can lead to the formation of quinone-type structures or cleavage of the molecule.

-

pH: The phenolic hydroxyl groups can ionize at alkaline pH, potentially increasing susceptibility to oxidation. Both acidic and basic conditions can catalyze hydrolytic degradation, although the core structure is generally stable to hydrolysis.

-

Temperature: Elevated temperatures are expected to accelerate all degradation pathways, including oxidation and isomerization.

Experimental Protocols for Stability and Degradation Studies

To systematically evaluate the stability of this compound, a series of forced degradation studies should be conducted. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and establish stability-indicating analytical methods.[1][7][8]

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[9] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis and mass spectrometric (MS) detection is recommended.

Table 1: Proposed HPLC-UV/MS Method for this compound Stability Testing

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[10] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile or Methanol[10] |

| Gradient | Optimized to resolve this compound and all degradation products. A typical starting point could be a linear gradient from 10% to 90% B over 30 minutes. |

| Flow Rate | 0.8 - 1.0 mL/min[10][11] |

| Column Temperature | 25 - 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of this compound (e.g., 320 nm for stilbenes).[10][12] Mass Spectrometry (ESI-MS/MS) for identification of degradation products. |

| Injection Volume | 10 - 20 µL |

Forced Degradation Protocols

Forced degradation studies should be performed on a solution of this compound at a known concentration (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours.[6] Samples should be taken at various time points (e.g., 2, 8, 24, 72 hours) and neutralized before analysis. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours.[6] Samples should be taken at various time points and neutralized before analysis. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 24 hours.[6] Samples should be taken at various time points. |

| Thermal Degradation | Solid this compound and a solution are to be heated at 80°C for up to 7 days. Samples should be taken at various time points. |

| Photodegradation | A solution of this compound should be exposed to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. |

Data Presentation: Hypothetical Degradation Data

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Hypothetical Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl, 60°C | 72 h | < 5% | 1 | DP1 (t_R = 8.5 min) |

| 0.1 M NaOH, 60°C | 24 h | 15% | 2 | DP2 (t_R = 10.2 min), DP3 (t_R = 11.5 min) |

| 3% H₂O₂, RT | 8 h | 20% | 3 | DP4 (t_R = 9.1 min), DP5 (t_R = 12.3 min), DP6 (t_R = 14.0 min) |

| 80°C (Solid) | 7 days | < 2% | 0 | - |

| 80°C (Solution) | 48 h | 12% | 2 | DP2 (t_R = 10.2 min), DP7 (t_R = 13.1 min) |

| Photolytic (ICH Q1B) | - | 25% | 2 | cis-Resveratrodehyde C (t_R = 15.8 min), DP8 (t_R = 11.9 min) |

Visualizations: Workflows and Potential Degradation Pathways

Experimental Workflow

The overall process for conducting stability and degradation studies can be visualized as follows:

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Based on the chemistry of stilbenoids and phenolic aldehydes, the following degradation pathways for this compound can be hypothesized:

Caption: Hypothesized degradation pathways for this compound.

Conclusion

A comprehensive understanding of the stability and degradation of this compound is essential for its development as a potential therapeutic or nutraceutical agent. The experimental protocols, data presentation formats, and visualized workflows presented in this guide provide a robust framework for researchers to systematically investigate its chemical stability. By following these guidelines, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of this compound-containing products. Further studies will be required to isolate and definitively characterize the structure of any significant degradation products.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical and photocatalytic degradation of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijrpp.com [ijrpp.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. sgs.com [sgs.com]

- 9. ijmr.net.in [ijmr.net.in]

- 10. Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of Resveratrodehyde C: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Biological Context of a Novel Polyphenol

For researchers and professionals in the fields of drug discovery and development, a thorough understanding of a compound's solubility is a critical first step in assessing its potential therapeutic value. This technical guide focuses on Resveratrodehyde C, a polyphenolic compound that has garnered interest within the scientific community. Due to the limited availability of direct experimental data on the solubility of this compound, this document provides a comprehensive overview of established methodologies for determining the solubility of phenolic compounds, alongside a discussion of the potential biological pathways this molecule may influence, based on the activity of structurally similar compounds.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common laboratory solvents. The novelty of this compound means that its physicochemical properties have not yet been extensively characterized. However, based on the general solubility trends of polyphenolic compounds, it is anticipated that this compound would exhibit some degree of solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and limited solubility in water and nonpolar solvents. The presence of hydroxyl groups in its structure suggests that it can participate in hydrogen bonding, a key factor in its interaction with polar solvents.

While specific data is not available, one study performing in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions on a number of secondary metabolites, including some structurally related compounds, suggested good water solubility for those compounds without violation of drug-likeness rules.[1][2] However, without experimental validation, this remains a theoretical prediction for this compound.

To address this data gap, a standardized experimental protocol for determining the solubility of this compound is provided in the following section.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

For UV-Vis spectrophotometry, a calibration curve of known concentrations of this compound in the specific solvent must be prepared beforehand to determine the relationship between absorbance and concentration.

-

For HPLC, a suitable method (including column, mobile phase, and detection wavelength) must be developed and validated.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The results are typically expressed in units of mg/mL, µg/mL, or moles/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Putative Biological Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural similarity to resveratrol, a well-researched stilbenoid, suggests that it may interact with similar cellular signaling pathways. Resveratrol is known to modulate a variety of pathways involved in inflammation, oxidative stress, and cellular metabolism.[6][7][8][9] Understanding these pathways can provide a valuable framework for investigating the potential biological effects of this compound.

One of the key pathways influenced by resveratrol involves the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular regulation. Activation of SIRT1 can lead to the deacetylation of various downstream targets, including the p65 subunit of NF-κB, thereby inhibiting its pro-inflammatory activity. Furthermore, SIRT1 can activate the PGC-1α coactivator, leading to increased mitochondrial biogenesis and function, and can also modulate the activity of the tumor suppressor protein p53.

The following diagram illustrates a putative signaling pathway for this compound, based on the known interactions of resveratrol.

It is important to emphasize that this pathway is presented as a hypothetical model for this compound. Experimental validation is necessary to confirm whether this compound indeed modulates these or other signaling pathways.

Conclusion

While the current body of scientific literature lacks specific quantitative data on the solubility of this compound, this technical guide provides researchers with the necessary tools to address this knowledge gap. The detailed experimental protocol for the shake-flask method offers a clear path forward for determining the solubility profile of this compound in various solvents. Furthermore, the exploration of putative biological signaling pathways, based on the well-characterized activities of the structurally related compound resveratrol, provides a solid foundation for future pharmacological investigations. As research into this compound continues, a clear understanding of its fundamental physicochemical properties, such as solubility, will be paramount in unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Resveratrol: its biologic targets and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of Resveratrodehyde C: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical properties of Resveratrodehyde C, a stilbenoid with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this natural compound.

Introduction to this compound

This compound is a resveratrol derivative with the chemical formula C₁₅H₁₂O₄.[1] It has been isolated from endophytic fungi and has demonstrated noteworthy biological activities, including cytotoxic effects against various cancer cell lines and moderate radical scavenging properties.[2] Its chemical structure, characterized by a stilbene backbone with hydroxyl and aldehyde functional groups, makes it a compelling candidate for further investigation in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the known experimental data for this compound is presented below. This information is crucial for the validation of computational models.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| Melting Point | 222-224 °C | [1] |

| Infrared (IR) Spectroscopy (KBr, νₘₐₓ, cm⁻¹) | 3287, 2822, 2707, 1635, 1595, 1303, 1248, 1157, 937, 812 | [1] |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | m/z 255.0664 [M-H]⁻ (calculated for C₁₅H₁₁O₄, 255.0663) | [1] |

| ¹H and ¹³C NMR Data | Available in referenced literature | [1] |

Proposed Quantum Chemical Calculation Protocol

While specific quantum chemical calculations for this compound are not extensively published, a robust computational methodology can be established based on standard practices for similar phenolic and stilbenoid compounds. The following protocol outlines a comprehensive approach for in-silico analysis.

Software and Theoretical Methods

Density Functional Theory (DFT) is the recommended method for these calculations due to its balance of accuracy and computational cost.

-

Software: Gaussian, ORCA, or other similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules. Other functionals like M06-2X or ωB97X-D can also be considered for improved accuracy, especially for non-covalent interactions.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set with diffuse and polarization functions provides a good description of the electronic structure of phenolic compounds.

Computational Workflow

The following diagram illustrates the proposed workflow for the quantum chemical analysis of this compound.

Key Computational Experiments

-

Geometry Optimization: The initial 3D structure of this compound will be optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

-

Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) spectra that can be compared with experimental data for validation.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential interaction sites with biological targets.

-

Mulliken Population Analysis: Atomic charges will be calculated to understand the charge distribution within the molecule.

-

-

Spectroscopic Properties:

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum, which can be correlated with experimental UV-Vis data.

-

Expected Quantitative Data

The following tables outline the expected quantitative data from the proposed quantum chemical calculations.

Table 1: Calculated Thermodynamic and Electronic Properties

| Parameter | Expected Information |

| Zero-point vibrational energy | The vibrational energy at 0 K. |

| Enthalpy and Gibbs Free Energy | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity. |

Table 2: Key Vibrational Frequencies (Calculated vs. Experimental)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | To be calculated | 3287 |

| C=O stretch (aldehyde) | To be calculated | 1635 |

| C=C stretch (aromatic) | To be calculated | 1595 |

| ... | ... | ... |

Signaling Pathway and Logical Relationships

The antioxidant activity of phenolic compounds like this compound is often linked to their ability to scavenge free radicals. The following diagram illustrates the potential mechanism of action.

References

Unveiling the Therapeutic Potential of Resveratrodehyde C: A Technical Guide to Its Biological Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Resveratrodehyde C is a novel stilbenoid, a natural derivative of resveratrol, recently isolated from the mangrove endophytic fungus Alternaria sp. R6.[1] As a member of the resveratrol family, a class of compounds renowned for their diverse biological activities, this compound presents a promising new avenue for therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential molecular targets and mechanisms of action. While direct target identification for this compound is in its nascent stages, this document synthesizes the available data and extrapolates potential pathways based on its observed cytotoxic effects and the well-documented activities of its parent compound, resveratrol.

Quantitative Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. The following table summarizes the available quantitative data from in vitro studies.

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | MDA-MB-435 (Melanoma) | MTT | 35.72 |

| HepG2 (Hepatocellular Carcinoma) | MTT | 41.86[2] | |

| HCT-116 (Colorectal Carcinoma) | MTT | 45.23 | |

| Resveratrodehyde A | MDA-MB-435 (Melanoma) | MTT | 8.23 |

| HepG2 (Hepatocellular Carcinoma) | MTT | 15.64 | |

| HCT-116 (Colorectal Carcinoma) | MTT | 9.57 | |

| Resveratrodehyde B | MDA-MB-435 (Melanoma) | MTT | 9.86 |

| HepG2 (Hepatocellular Carcinoma) | MTT | 22.43 | |

| HCT-116 (Colorectal Carcinoma) | MTT | 8.98 | |

| Resveratrol (for comparison) | MDA-MB-435 (Melanoma) | MTT | > 50 |

| HepG2 (Hepatocellular Carcinoma) | MTT | > 50 | |

| HCT-116 (Colorectal Carcinoma) | MTT | > 50 |

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

The cytotoxic activity of this compound and its analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell viability.

Methodology:

-

Cell Culture: Human cancer cell lines (MDA-MB-435, HepG2, HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound, its analogs, or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Incubation: Following treatment, the culture medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium was removed, and the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Putative Biological Targets and Signaling Pathways

Direct experimental evidence for the specific molecular targets of this compound is not yet available. However, based on its cytotoxic activity and the known mechanisms of its parent compound, resveratrol, several putative targets and signaling pathways can be hypothesized.

Hypothesized Mechanism of Action

The cytotoxic effects of this compound in cancer cells likely involve the induction of apoptosis (programmed cell death). This can be triggered through various signaling cascades that are common targets of chemotherapeutic agents. The presence of an aldehyde group in this compound, a feature absent in resveratrol, may contribute to its enhanced cytotoxic potency, potentially through increased reactivity with cellular nucleophiles such as proteins and DNA.

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to its observed cytotoxic effects. These are hypothesized pathways based on the known actions of related compounds.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Caption: Hypothesized cell cycle arrest mechanism of this compound.

Experimental Workflow

The discovery and initial biological evaluation of this compound followed a standard natural product drug discovery workflow.

Caption: Workflow for the isolation and bioactivity screening of this compound.

Future Directions

The initial findings on this compound are promising and warrant further investigation to elucidate its precise molecular targets and mechanisms of action. Future research should focus on:

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify direct binding partners of this compound.

-

Mechanism of Action Studies: Investigating the effects of this compound on specific cellular processes, including apoptosis, cell cycle progression, and key signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).

-

In Vivo Efficacy: Evaluating the anti-cancer activity of this compound in animal models to assess its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different functional groups to its biological activity.

Conclusion

This compound is a novel resveratrol derivative with demonstrated cytotoxic activity against several human cancer cell lines. While its specific molecular targets remain to be elucidated, its enhanced potency compared to resveratrol suggests a unique mechanism of action that may involve the aldehyde functional group. The information and hypothesized pathways presented in this guide provide a foundation for future research aimed at fully characterizing the therapeutic potential of this promising natural product.

References

A Technical Review of Resveratrol Aldehydes: Synthesis, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a well-studied polyphenol found in grapes and other plants, is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. While research has extensively focused on resveratrol and its common metabolites, a less-explored area of significant interest lies in the formation and activity of resveratrol-derived aldehydes. These compounds can arise from the oxidative degradation of resveratrol or be intentionally synthesized to create novel analogs with potentially enhanced or unique biological properties. This technical guide provides an in-depth review of resveratrol aldehydes, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to serve as a comprehensive resource for researchers in drug discovery and development.

I. Resveratrol Aldehydes from Oxidative Degradation

Resveratrol is susceptible to degradation under various conditions, including exposure to heat and specific chemical environments. This degradation can lead to the formation of various byproducts, including aldehyde-containing molecules. Notably, thermal degradation studies have identified specific aldehydes derived from the resveratrol structure.

A. Identified Degradation Products

Two key aldehyde products identified from the thermal degradation of resveratrol are:

-

3,5-Dihydroxybenzaldehyde

-

7-Hydroxy-1-naphthaldehyde

The formation of these compounds underscores the importance of understanding the stability of resveratrol during processing and in biological systems, as its degradation products may possess their own distinct biological activities.

B. Quantitative Data on Formation

The thermal degradation of resveratrol and the subsequent formation of aldehyde products are time and temperature-dependent. The following table summarizes the relative content changes of these aldehydes during the heating of resveratrol in soybean oil at 60°C.

| Heating Time (days) | Relative Content of 3,5-Dihydroxybenzaldehyde (%) | Relative Content of 7-Hydroxy-1-naphthaldehyde (%) |

| 0 | 0 | 0 |

| 3 | 5.2 | 3.1 |

| 6 | 8.9 | 5.8 |

| 9 | 12.1 | 8.2 |

| 12 | 15.4 | 10.5 |

Data adapted from a study on the antioxidant capacity and oxidation products of resveratrol in soybean oil.

C. Experimental Protocol: Thermal Degradation of Resveratrol

Objective: To identify and quantify the thermal degradation products of resveratrol, including aldehydes.

Materials:

-

trans-resveratrol standard (≥99% purity)

-

Soybean oil

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Thermogravimetric analyzer (TGA)

-

Oven

Procedure:

-

Sample Preparation: Prepare samples of soybean oil containing a known concentration of resveratrol (e.g., 600 µg/g).

-

Thermal Treatment: Subject the samples to controlled heating in an oven at specified temperatures (e.g., 60°C and 180°C) for various time intervals (e.g., 0 to 12 days for 60°C; 0 to 8 hours for 180°C).

-

Extraction of Degradation Products: At each time point, extract the degradation products from the oil matrix using an appropriate solvent system.

-

Analysis by HPLC-MS: Analyze the non-volatile degradation products using an HPLC-MS system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Mass spectrometry in both positive and negative ion modes to identify compounds based on their mass-to-charge ratio.

-

-

Analysis by GC-MS: Analyze the volatile degradation products using a GC-MS system.

-

Quantification: Determine the relative content of the identified aldehyde products by comparing their peak areas to that of an internal standard.

-

Thermal Stability Analysis: Use a TGA to determine the thermal stability of pure trans-resveratrol by measuring its mass loss as a function of temperature under a controlled atmosphere.

II. Synthetic Resveratrol Aldehydes

The targeted synthesis of resveratrol analogs containing an aldehyde functional group represents a promising strategy for developing novel therapeutic agents. By modifying the core resveratrol structure, researchers can fine-tune its pharmacological properties, potentially leading to enhanced potency, selectivity, and bioavailability.

A. Synthesis of a Key Resveratrol Aldehyde Analog

A notable example of a synthetic resveratrol aldehyde is trans-2-formyl-3,4',5-trimethoxystilbene . This compound is synthesized through the C2-formylation of a protected resveratrol derivative.

B. Experimental Protocol: Synthesis of trans-2-formyl-3,4',5-trimethoxystilbene[1]

Objective: To synthesize trans-2-formyl-3,4',5-trimethoxystilbene from a resveratrol precursor.

Materials:

-

(E)-1,3-dimethoxy-5-(4-methoxystyryl)-benzene (trimethoxystilbene)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate reaction vessel and stirring apparatus

-

Purification setup (e.g., column chromatography)

Procedure:

-

Precursor Synthesis: Synthesize the starting material, (E)-1,3-dimethoxy-5-(4-methoxystyryl)-benzene, by O-methylation of the hydroxyl groups of resveratrol using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone.

-

Formylation Reaction:

-

Dissolve the trimethoxystilbene in DMF.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a slight molar excess of POCl₃ to the solution while stirring.

-

Maintain the reaction at 0°C for 30 minutes.

-

-

Workup:

-

Quench the reaction by carefully adding it to ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure trans-2-formyl-3,4',5-trimethoxystilbene.

C. Biological Activity of Synthetic Resveratrol Aldehydes

Synthetic resveratrol aldehydes have been investigated for their potential as anticancer agents. The introduction of the aldehyde group can significantly alter the biological activity of the parent compound.

Cytotoxicity Data:

The following table summarizes the cytotoxic activity of a series of (Z)-3-(2,4-dimethoxy-6-(4-methoxystyryl)phenyl)-2-phenylacrylonitrile analogues, which are synthesized from the key intermediate trans-2-formyl-3,4',5-trimethoxystilbene.

| Compound | Mean GI₅₀ (μM) across 60 Human Cancer Cell Lines |

| Analogue 7a | 0.028 |

| Analogue 7b | 0.035 |

| Analogue 7c | 0.041 |

| Analogue 7d | 0.056 |

| Analogue 7e | 0.063 |

| Analogue 7f | 0.078 |

| Analogue 7g | 0.091 |

GI₅₀ is the concentration required to inhibit cell growth by 50%. Data adapted from a study on resveratrol analogues as potent anti-cancer agents.[1]

These diarylacrylonitrile analogues, derived from a resveratrol aldehyde, have demonstrated potent anticancer activity, with GI₅₀ values in the nanomolar range against a wide panel of human cancer cell lines.[1]

III. Signaling Pathways and Logical Relationships

The biological effects of resveratrol and its derivatives, including aldehydes, are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

A. Key Signaling Pathways Modulated by Resveratrol and its Analogs

Resveratrol and its analogs are known to influence a number of key signaling pathways involved in cell growth, proliferation, and apoptosis. While specific data for resveratrol aldehydes is still emerging, the pathways affected by the parent compound and its other derivatives provide a logical starting point for investigation. These include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: Plays a critical role in inflammation and immune responses.

The following diagrams illustrate the general synthesis workflow for resveratrol aldehyde analogs and a conceptual signaling pathway.

Caption: General synthesis workflow for creating biologically active resveratrol analogs from a key resveratrol aldehyde intermediate.

References

Methodological & Application

Application Note: Quantitative Analysis of Resveratrodehyde C using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Resveratrodehyde C. This compound, a derivative of resveratrol, is of increasing interest in pharmacological research due to its potential therapeutic properties. The presented method is designed to be accurate, precise, and specific, making it suitable for routine analysis in research and quality control settings. This document provides a comprehensive protocol, including sample and standard preparation, detailed chromatographic conditions, and method validation parameters presented in tabular format for clarity. Additionally, a graphical representation of the experimental workflow is provided to facilitate easy implementation.

Introduction

This compound is a naturally occurring stilbenoid and an aldehyde analog of resveratrol, a well-studied polyphenol known for its antioxidant and various health-promoting effects. The structural similarity between this compound and resveratrol suggests that it may possess comparable or even enhanced biological activities, warranting further investigation. To support such research, a reliable analytical method for the accurate quantification of this compound is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive and specific approach for the analysis of aromatic compounds like this compound. This application note presents a complete HPLC-UV method, developed and validated to ensure reliable and reproducible results for the determination of this compound in various sample matrices.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

0.22 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Data acquisition and processing software.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general protocol for a liquid sample is provided below:

-

For liquid samples, centrifuge to remove any particulate matter.

-

Dilute the supernatant with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 320 nm |

| Run Time | 10 minutes |

Data Presentation

The performance of this HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below. (Note: The following data is hypothetical and serves as an example of expected method performance).

Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.5 | 15.2 |

| 1.0 | 30.5 |

| 5.0 | 151.8 |

| 10.0 | 302.5 |

| 25.0 | 755.1 |

| 50.0 | 1510.3 |

Regression Equation: y = 30.2x + 0.1 Correlation Coefficient (r²): 0.9998

Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6, 3 days) |

| 1.0 | 1.8 | 2.5 |

| 10.0 | 1.2 | 1.9 |

| 40.0 | 0.9 | 1.5 |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5.0 | 4.95 | 99.0 |

| 20.0 | 20.3 | 101.5 |

| 40.0 | 39.6 | 99.0 |

Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.5 |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps of the HPLC-UV analysis for this compound.

Potential Signaling Pathway of Resveratrol Analogs

Given the structural similarity of this compound to resveratrol, it is hypothesized to interact with similar cellular signaling pathways known to be modulated by resveratrol.[1][2][3]

Caption: A simplified diagram of potential signaling pathways modulated by this compound.

References

Application Note: Quantitative Determination of Resveratrodehyde C in Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Resveratrodehyde C in plasma. The protocol outlines a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies or other research applications involving this compound.

Introduction

Resveratrol, a naturally occurring polyphenol, and its analogs are of significant interest in various research fields due to their potential therapeutic properties. This compound, an aldehyde derivative of resveratrol, is a novel compound whose analytical determination in biological matrices is crucial for preclinical and clinical development. This document provides a detailed protocol for the analysis of this compound in plasma, leveraging established methodologies for similar resveratrol-related compounds.[1][2][3][4][5][6][7]

Experimental

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., trans-Resveratrol-¹³C₆)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., human, rat, mouse)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][4]

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.[1][4][5]

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 column (e.g., 30 x 2.0 mm, 3 µm particle size).[1][4] |

| Mobile Phase A | 0.1% Formic acid in water.[1][4] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile.[1][4] |

| Flow Rate | 0.25 mL/min.[1][4] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1][4][8]

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode.[1][4][8] |

| Ion Source Temperature | 350°C[3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2][7] |

| MRM Transitions | Compound |

Note: The MRM transitions for this compound are hypothetical and should be optimized based on the infusion of the analytical standard.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking control plasma with known concentrations of this compound. The linearity of the method should be assessed over the desired concentration range.

| Analyte | Concentration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low | < 15% | < 15% | ± 15% |

| Medium | < 15% | < 15% | ± 15% |

| High | < 15% | < 15% | ± 15% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway initiated by this compound.

References

- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of naturally occurring resveratrol analog trans-4,4'-dihydroxystilbene in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Bioactivity of Resveratrodehyde C

Introduction

Resveratrodehyde C, a stilbenoid compound structurally related to resveratrol, holds potential for significant biological activity. Resveratrol, a well-studied polyphenol, exhibits a wide range of effects, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[1] Given the structural similarity, it is hypothesized that this compound may possess similar bioactivities.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of this compound. The described protocols will enable the assessment of its cytotoxic, antioxidant, and anti-inflammatory potential. The workflow begins with determining the cytotoxic profile of the compound to establish a safe dose range for subsequent functional assays. This is followed by the evaluation of its antioxidant capacity within a cellular context and its ability to modulate inflammatory signaling pathways.

Experimental Workflow

The overall experimental workflow for characterizing the bioactivity of this compound is depicted below. The process begins with determining the cytotoxicity of the compound, followed by functional assays to assess its antioxidant and anti-inflammatory properties.

Caption: Experimental workflow for this compound bioactivity screening.